molecular formula C24H27N3O2S B11641781 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11641781
M. Wt: 421.6 g/mol
InChI Key: IVORZBYCVZWMCC-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a furan ring, a hexylsulfanyl group, and a dihydropyridine core. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and the hexylsulfanyl group. The final step involves the addition of the cyano and carboxamide groups under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-4-(furan-2-yl)-6-(methylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
  • 5-cyano-4-(furan-2-yl)-6-(ethylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its hexylsulfanyl group, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-6-hexylsulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C24H27N3O2S/c1-3-4-5-9-15-30-24-19(16-25)22(20-13-10-14-29-20)21(17(2)26-24)23(28)27-18-11-7-6-8-12-18/h6-8,10-14,22,26H,3-5,9,15H2,1-2H3,(H,27,28)

InChI Key

IVORZBYCVZWMCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N

Origin of Product

United States

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